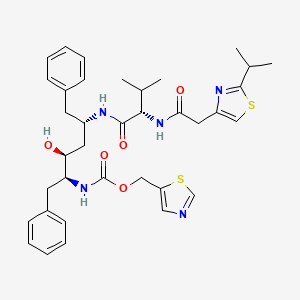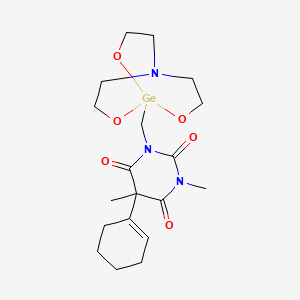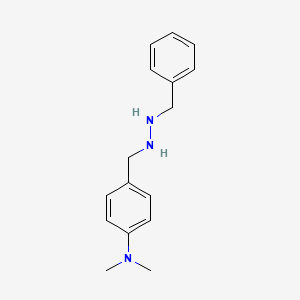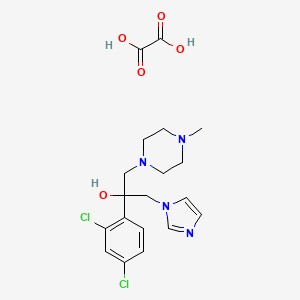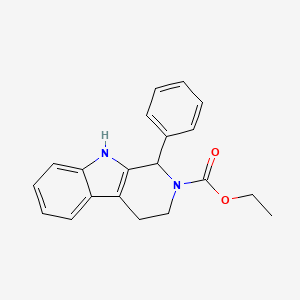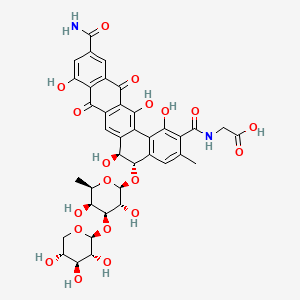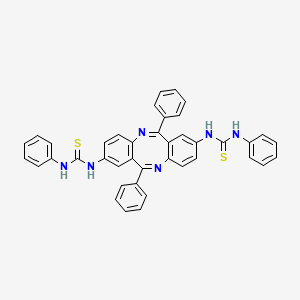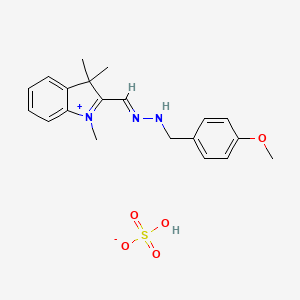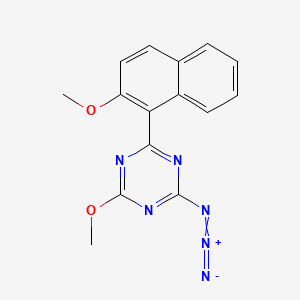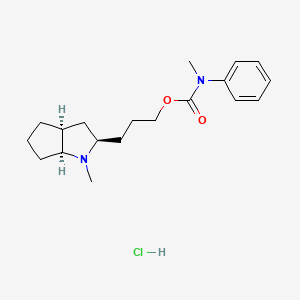
1,2-Bis(p-methoxyphenyl)-N-methylethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/KQ8010000 is a compound studied extensively by the National Institute for Occupational Safety and Health (NIOSH). This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/KQ8010000 involves several synthetic routes. These routes typically include the use of specific reagents and catalysts under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of solvents to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of NIOSH/KQ8010000 is scaled up using large reactors and continuous flow systems. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: NIOSH/KQ8010000 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of NIOSH/KQ8010000 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of NIOSH/KQ8010000 depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography to confirm their structure and purity.
Applications De Recherche Scientifique
NIOSH/KQ8010000 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and its use as a biochemical tool. In medicine, NIOSH/KQ8010000 is explored for its therapeutic potential in treating specific diseases. In industry, it is used in the production of specialized materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of NIOSH/KQ8010000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds: NIOSH/KQ8010000 can be compared with other similar compounds in terms of its structure, properties, and applications. Some of the similar compounds include various volatile organic compounds and other specialized reagents used in industrial and research settings .
Uniqueness: What sets NIOSH/KQ8010000 apart from similar compounds is its unique combination of properties that make it suitable for a wide range of applications. Its stability, reactivity, and specificity in targeting molecular pathways contribute to its versatility and effectiveness in various fields.
Propriétés
Numéro CAS |
6269-04-1 |
|---|---|
Formule moléculaire |
C17H22ClNO2 |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
1,2-bis(4-methoxyphenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-17(14-6-10-16(20-3)11-7-14)12-13-4-8-15(19-2)9-5-13;/h4-11,17-18H,12H2,1-3H3;1H |
Clé InChI |
COJJEZVKDAHUPZ-UHFFFAOYSA-N |
SMILES canonique |
CNC(CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



